molecular formula C9H8ClNOS B025284 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 108773-00-8

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No.: B025284
CAS No.: 108773-00-8
M. Wt: 213.68 g/mol
InChI Key: USZSQTQJFWIVLM-UHFFFAOYSA-N
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Description

QX-314, also known as N-(2,6-dimethylphenylcarbamoylmethyl)triethylammonium chloride, is a quaternary derivative of lidocaine. It is primarily known for its role as a local anesthetic. Unlike lidocaine, QX-314 is permanently charged, which traditionally limits its ability to cross cell membranes. recent studies have shown that it can permeate certain ion channels, making it a subject of interest in pain management research .

Preparation Methods

Synthetic Routes and Reaction Conditions: QX-314 is synthesized from lidocaine through a quaternization reaction. The process involves the reaction of lidocaine with an alkylating agent, such as ethyl bromide, under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of QX-314 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity QX-314 suitable for research and potential clinical applications .

Chemical Reactions Analysis

Types of Reactions: QX-314 primarily undergoes substitution reactions due to its quaternary ammonium structure. It can also participate in ion channel blocking reactions, particularly with sodium and calcium channels .

Common Reagents and Conditions:

Major Products: The major products of QX-314 reactions are typically the substituted derivatives, depending on the nucleophile used. In ion channel blocking, the primary outcome is the inhibition of action potentials in neurons .

Scientific Research Applications

QX-314 has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Lidocaine: The parent compound of QX-314, commonly used as a local anesthetic.

    Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.

    Tetracaine: A potent local anesthetic used in various medical procedures.

Uniqueness of QX-314: QX-314 is unique due to its permanent positive charge, which traditionally limits its membrane permeability. its ability to enter cells through TRPV1 channels and produce long-lasting local anesthesia sets it apart from other local anesthetics. This property makes it a valuable tool in pain management research and potential clinical applications .

Properties

IUPAC Name

2-chloro-4-methoxy-7-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-5-3-4-6(12-2)7-8(5)13-9(10)11-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZSQTQJFWIVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365965
Record name 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108773-00-8
Record name 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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